REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5](N)[CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[BrH:13].N([O-])=O.[Na+].[OH-].[Na+]>O.Br.O.C(OCC)(=O)C>[Br:13][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH2:3][N:2]([CH3:1])[CH2:11][CH2:10]2 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CN1CC2=C(C=CC=C2CC1)N
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
CuBr
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Br.O
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 mL 3-necked round bottom flask (named
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 mins at that temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then into another 50 mL 3-necked round bottom flask (named B), was purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Then was followed by the addition of the reaction solution of flask A with dropwise while the temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for 30 minutes while the temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for an additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted three times with 50 mL of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by eluting through a column with a 1:1 ethyl acetate
|
Type
|
CUSTOM
|
Details
|
This resulted in 0.45 g (65%) of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as light yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC=C2CCN(CC12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |